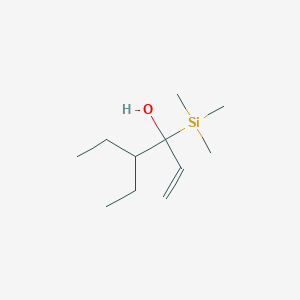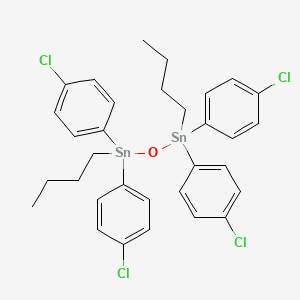![molecular formula C13H22N2O B14431436 1-Amino-3-[butyl(phenyl)amino]propan-2-OL CAS No. 76450-93-6](/img/structure/B14431436.png)
1-Amino-3-[butyl(phenyl)amino]propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-[butyl(phenyl)amino]propan-2-OL is an organic compound that belongs to the class of amino alcohols. This compound features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. Its structure includes a butyl group, a phenyl group, and a propanol backbone, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[butyl(phenyl)amino]propan-2-OL can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-propanol with butyl(phenyl)amine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chloro-1-propanol and butyl(phenyl)amine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed and heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Amino-3-[butyl(phenyl)amino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Amino-3-[butyl(phenyl)amino]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Amino-3-[butyl(phenyl)amino]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
類似化合物との比較
Similar Compounds
1-Amino-3-[methyl(phenyl)amino]propan-2-OL: Similar structure but with a methyl group instead of a butyl group.
1-Amino-3-[ethyl(phenyl)amino]propan-2-OL: Similar structure but with an ethyl group instead of a butyl group.
1-Amino-3-[propyl(phenyl)amino]propan-2-OL: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
1-Amino-3-[butyl(phenyl)amino]propan-2-OL is unique due to the presence of the butyl group, which can influence its hydrophobicity, steric properties, and overall reactivity. This uniqueness can affect its interactions with biological targets and its suitability for specific applications in research and industry.
特性
CAS番号 |
76450-93-6 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC名 |
1-amino-3-(N-butylanilino)propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-2-3-9-15(11-13(16)10-14)12-7-5-4-6-8-12/h4-8,13,16H,2-3,9-11,14H2,1H3 |
InChIキー |
LQYQPOOVIWJZMD-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC(CN)O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)

![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)


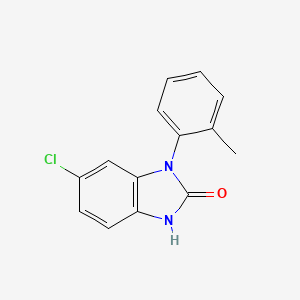
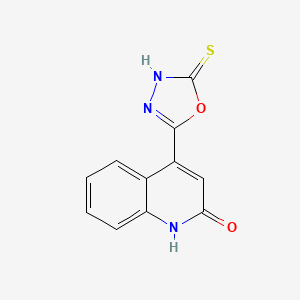
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
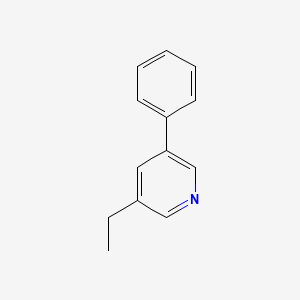
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
